Sodium (2-chloro-4-sulfophenoxy)acetic acid

Description

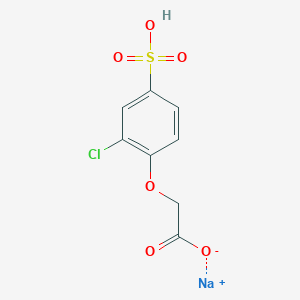

Sodium (2-chloro-4-sulfophenoxy)acetic acid (CAS: 2173101-21-6) is a sodium salt derivative of a chlorinated phenoxyacetic acid. Its molecular formula includes a sulfophenyl group (-C₆H₃ClSO₃⁻) attached to an acetic acid backbone. This compound is distinguished by the presence of a chlorine substituent at the 2-position and a sulfonic acid group (-SO₃⁻) at the 4-position of the aromatic ring. The sodium salt form enhances its water solubility, making it suitable for applications requiring aqueous compatibility, such as agrochemical formulations or industrial processes .

Properties

IUPAC Name |

sodium;2-(2-chloro-4-sulfophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO6S.Na/c9-6-3-5(16(12,13)14)1-2-7(6)15-4-8(10)11;/h1-3H,4H2,(H,10,11)(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDWEJNTRQUKEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)Cl)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium (2-chloro-4-sulfophenoxy)acetic acid, commonly referred to in the literature as a chlorobenzyl sulfone derivative, has garnered attention for its potential biological activities. This compound is notably associated with radioprotective effects and has been investigated for its mechanisms in cellular protection against radiation-induced damage.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of a chlorinated aromatic ring and a sulfophenoxy group, which contributes to its solubility and biological activity. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₉H₈ClNaO₄S |

| Molecular Weight | 252.67 g/mol |

| Solubility | Water-soluble |

Research indicates that this compound acts through a novel mechanism distinct from traditional radioprotectors, which typically function as free-radical scavengers. Instead, this compound appears to enhance DNA repair pathways, thereby mitigating the effects of radiation on cellular structures.

Radioprotective Effects

In vitro studies have demonstrated that this compound exhibits significant radioprotective properties across various human cell lines. For instance, it has shown efficacy in protecting:

- Human Umbilical Vein Endothelial Cells (HUVECs)

- Lung Fibroblast Cells (HFL-1)

- Skin Fibroblast Cells (AG1522)

The protective effects are attributed to the compound's ability to modulate cellular responses to oxidative stress and enhance DNA repair mechanisms following radiation exposure .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at lower concentrations, it effectively inhibited cell proliferation while promoting survival in normal cells exposed to radiation .

- In Vivo Studies : Animal models treated with this compound showed reduced mortality rates following exposure to lethal doses of radiation. The mechanism was linked to enhanced DNA repair and reduced apoptosis in critical tissues .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of chlorobenzyl sulfone derivatives revealed that modifications at specific positions on the benzene ring can significantly influence biological activity. For example, substituents such as 4-cyano or 4-hydrogen groups were found to enhance bioactivity, while others like methoxy or nitro groups diminished it .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The compound shares structural similarities with other chlorophenoxyacetic acid derivatives, differing primarily in substituents and functional groups. Key analogues include:

(2,4-Dichlorophenoxy)acetic Acid (2,4-D)

- Structure : Two chlorine atoms at positions 2 and 4 of the phenyl ring, with an acetic acid group.

- Key Differences : Lacks the sulfonic acid group present in the main compound.

- Applications : Widely used as a systemic herbicide .

- Molecular Weight: 221.04 g/mol (acid form) vs. ~264.66 g/mol (sodium (2-chloro-4-sulfophenoxy)acetic acid, estimated) .

Sodium 4-Chloro-2-methylphenoxyacetate (Sodium MCPA)

- Structure : Methyl group at position 2 and chlorine at position 3.

- Key Differences : Replaces the sulfophenyl group with a methyl substituent, reducing polarity.

- Applications : Herbicide for broadleaf weed control .

- Molecular Weight : 222.6 g/mol (acid form) vs. higher for the sulfonated analogue .

2-(2-Chloro-4-sulfamoylphenoxy)acetic Acid

- Structure : Sulfamoyl (-SO₂NH₂) group at position 4 instead of sulfonic acid.

- Molecular Weight : 264.66 g/mol (CAS: 4486-67-3) .

2-(2-Chloro-4-fluorophenoxy)acetic Acid

Key Observations :

- Solubility: The sulfonic acid group in the main compound enhances aqueous solubility compared to non-sulfonated analogues like 2,4-D or MCPA.

- Bioactivity: Chlorine and sulfonic acid groups may synergize to improve herbicidal activity or enable novel biological interactions.

- Synthesis : Sodium salts (e.g., main compound, Sodium MCPA) are often synthesized via neutralization of the parent acid with sodium hydroxide .

Industrial and Environmental Considerations

- For example, Sodium MCPA requires precautions to avoid inhalation or skin contact .

- Environmental Impact : Sulfonated compounds may persist in aquatic systems due to high solubility, necessitating tailored disposal protocols .

Q & A

Basic Research Questions

Q. What are the synthetic routes and structural characterization methods for Sodium (2-chloro-4-sulfophenoxy)acetic acid?

- Synthesis : The compound is synthesized via nucleophilic substitution, where 2-chloro-4-sulfophenol reacts with sodium chloroacetate under alkaline conditions. The sulfonic acid group enhances water solubility, while the chloro and phenoxy groups influence reactivity .

- Structural Features : Key structural identifiers include the sulfonate group (-SO₃⁻) at the 4-position of the phenyl ring, the chlorine substituent at the 2-position, and the acetic acid moiety. These features are confirmed via NMR (¹H/¹³C), FT-IR (for sulfonate and carboxylate stretches), and high-resolution mass spectrometry (HRMS) .

Q. How can titration methods be optimized for quantifying this compound in aqueous solutions?

- Methodology : Use acid-base titration with standardized NaOH (0.1 M) and phenolphthalein as an indicator. The sulfonate group does not participate in proton exchange, so the equivalence point corresponds to the neutralization of the acetic acid moiety. For higher precision, potentiometric titration with a pH meter is recommended to avoid interference from colored samples .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for detecting trace derivatives of this compound in environmental matrices?

- LC-MS/MS : Employ reversed-phase liquid chromatography (C18 column) with electrospray ionization (ESI) in negative ion mode. Monitor transitions such as m/z 264.66 → 162.0 (sulfonate fragment) and m/z 264.66 → 96.9 (chlorophenoxy fragment). Calibrate using isotopically labeled analogs (e.g., deuterated acetic acid derivatives) to correct for matrix effects .

- Challenges : Co-elution with other sulfonated aromatic compounds may occur. Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to resolve structural isomers .

Q. How does the sulfonate group influence the compound’s stability and reactivity in high-ionic-strength solutions (e.g., sodium aluminate systems)?

- Mechanistic Insight : The sulfonate group stabilizes the compound via electrostatic repulsion in alkaline media, reducing degradation by hydroxyl radicals (HO•). In contrast, the acetic acid moiety is susceptible to oxidation by sulfate radicals (SO₄•⁻) under acidic conditions. Experimental validation using electron paramagnetic resonance (EPR) confirms radical quenching mechanisms .

- Experimental Design : Conduct degradation studies at pH 10–12 with 1 mM persulfate (SPS) or H₂O₂. Monitor degradation kinetics via UV-Vis at 254 nm (aromatic ring absorption) and validate intermediates using GC-MS .

Q. Why do contradictory results arise when using this compound in lignocellulosic pretreatment for biogas production?

- Data Contradiction Analysis : While the compound reduces lignin content (from 12% to 5.2% in rice straw), excessive NaOH concentrations (>4% w/w) during pretreatment dissolve cellulose and hemicellulose, reducing substrate availability for methanogenic bacteria. This paradox highlights the need for pH-controlled delignification (pH 10–11) to balance lignin removal and carbohydrate preservation .

- Mitigation Strategy : Optimize pretreatment by combining this compound with mild alkaline agents (e.g., 2% w/w NaOH) and monitor lignin-to-carbohydrate ratios via Klason lignin analysis .

Methodological Considerations

Q. How can researchers address interference from co-existing fluorinated compounds during LC-MS analysis of this compound?

- Chromatographic Separation : Use a hydrophilic interaction liquid chromatography (HILIC) column to resolve sulfonated and fluorinated analogs. Adjust mobile phase composition (e.g., 80% acetonitrile/20% ammonium acetate) to enhance retention time differences .

- Validation : Spike samples with 6:2 Cl-PFESA (a fluorinated surrogate) to quantify cross-reactivity. Correct recoveries using matrix-matched calibration curves .

Q. What role does the chloro-substituent play in the compound’s binding affinity to soil organic matter (SOM)?

- Experimental Approach : Conduct batch sorption experiments with humic acid (HA) at varying pH (3–9). The chloro group enhances hydrophobic interactions with SOM, while the sulfonate group dominates at pH > 7 due to electrostatic repulsion. Quantify sorption coefficients (Kd) using ¹⁴C-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.